![molecular formula C7H5ClN2O B6234224 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine CAS No. 1242250-48-1](/img/no-structure.png)

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

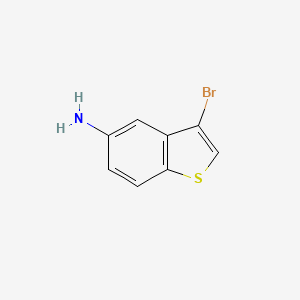

The compound “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” is a type of heterocyclic compound. It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom, fused with a pyridine ring, which is a six-membered ring with one nitrogen atom . This type of structure is common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of oxazolo[4,5-c]pyridine derivatives can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . This method allows for the synthesis of 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazole ring fused with a pyridine ring. The InChI code for a similar compound, 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine, is 1S/C7H5ClN2O/c1-4-5-3-9-7 (8)2-6 (5)11-10-4/h2-3H,1H3 .Chemical Reactions Analysis

The chemical reactions involving oxazolo[4,5-c]pyridine derivatives can be quite diverse, depending on the specific substituents present on the rings. For instance, the presence of a chloro group can facilitate reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For a similar compound, 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine, the molecular weight is 168.58, and it has a melting point of 106-108°C .作用机制

The mechanism of action of “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” would depend on its specific biological target. Oxazolo[4,5-c]pyridine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

安全和危害

The safety and hazards associated with “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” would depend on its specific properties and usage. For a similar compound, 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine, the safety information includes hazard statements H302, H315, H319, and H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

未来方向

The future directions for research on “4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be valuable leads for the development of new therapeutic agents .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves the cyclization of a substituted pyridine with an amide and a chlorinating agent.", "Starting Materials": [ "3-methylpyridine", "2-chloroacetamide", "phosphorus oxychloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "The 3-methylpyridine is reacted with 2-chloroacetamide in acetonitrile to form the corresponding amide.", "Phosphorus oxychloride is added to the reaction mixture to convert the amide to the corresponding chloroamide.", "The chloroamide is then treated with potassium carbonate in acetonitrile to induce cyclization and form the oxazolo[4,5-c]pyridine ring.", "The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent." ] } | |

CAS 编号 |

1242250-48-1 |

分子式 |

C7H5ClN2O |

分子量 |

168.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。